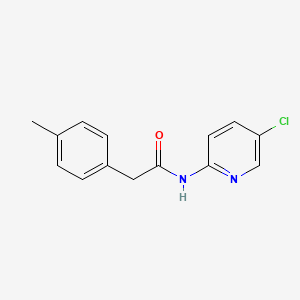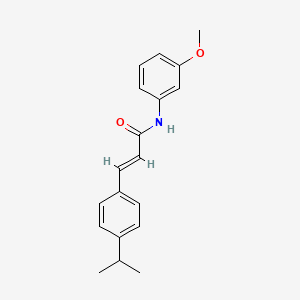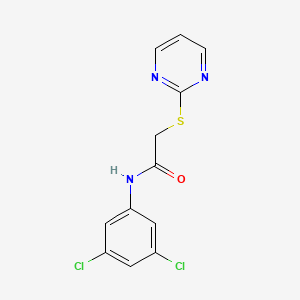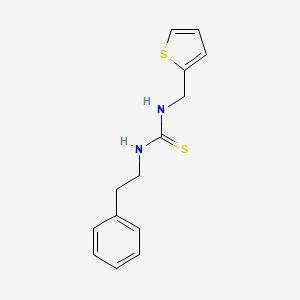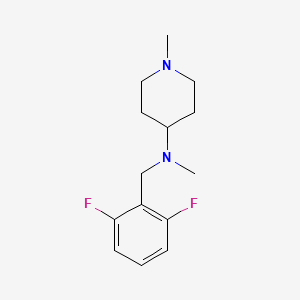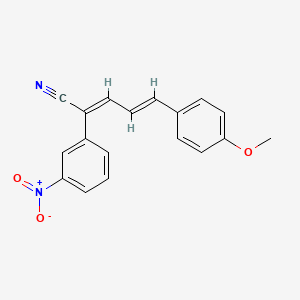
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline powder with a molecular formula of C17H12N2O3. This compound has been the subject of several scientific studies due to its potential applications in various fields, including medicine, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile. One area of interest is the development of new anti-cancer drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans. Other potential applications of this compound include its use as a fluorescent probe in materials science and its use as a reagent in organic chemistry reactions.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential for use in various fields, including medicine, materials science, and organic chemistry. Its anti-cancer properties make it a promising candidate for the development of new anti-cancer drugs. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzaldehyde with malononitrile in the presence of a base such as potassium hydroxide. The reaction takes place through a Knoevenagel condensation reaction, which results in the formation of the desired chalcone.
Applications De Recherche Scientifique
5-(4-methoxyphenyl)-2-(3-nitrophenyl)-2,4-pentadienenitrile has been the subject of several scientific studies due to its potential applications in various fields. In the field of medicine, this compound has been shown to possess significant anti-cancer properties. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-18-10-8-14(9-11-18)4-2-6-16(13-19)15-5-3-7-17(12-15)20(21)22/h2-12H,1H3/b4-2+,16-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOZTNPSLRCHY-HYLYESJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)


![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)

![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)
![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)

